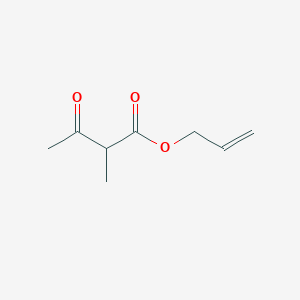
Prop-2-en-1-yl 2-methyl-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 2-methyl-3-oxo-, 2-propenyl ester is an organic compound with the molecular formula C₇H₁₀O₃. It is also known as allyl acetoacetate. This compound is an ester derived from butanoic acid and is commonly used in organic synthesis due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-methyl-3-oxo-, 2-propenyl ester typically involves the esterification of acetoacetic acid with allyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction is as follows:
Acetoacetic acid+Allyl alcoholH2SO4Butanoic acid, 2-methyl-3-oxo-, 2-propenyl ester+Water
Industrial Production Methods
In industrial settings, the production of butanoic acid, 2-methyl-3-oxo-, 2-propenyl ester is scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the yield and purity of the product. The use of catalysts and solvents is optimized to ensure efficient conversion and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 2-methyl-3-oxo-, 2-propenyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: The ester group can be substituted by nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can react with the ester under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butanoic acid, 2-methyl-3-oxo-, 2-propenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of butanoic acid, 2-methyl-3-oxo-, 2-propenyl ester involves its reactivity as an ester. It can undergo hydrolysis to form acetoacetic acid and allyl alcohol. The ester group can also participate in nucleophilic substitution reactions, where the ester is replaced by a nucleophile. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out.
Comparación Con Compuestos Similares
Similar Compounds
Butanoic acid, 3-oxo-, 2-methylpropyl ester: Similar in structure but with a different alkyl group.
Butanoic acid, 2-methyl-3-oxo-, methyl ester: Similar ester but with a methyl group instead of an allyl group.
Butanoic acid, 2-methyl-3-oxo-, ethyl ester: Similar ester but with an ethyl group.
Uniqueness
Butanoic acid, 2-methyl-3-oxo-, 2-propenyl ester is unique due to its allyl group, which provides additional reactivity and versatility in organic synthesis. The presence of the allyl group allows for reactions such as allylic substitution and polymerization, which are not possible with other similar esters.
Propiedades
Número CAS |
111903-66-3 |
|---|---|
Fórmula molecular |
C8H12O3 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
prop-2-enyl 2-methyl-3-oxobutanoate |
InChI |
InChI=1S/C8H12O3/c1-4-5-11-8(10)6(2)7(3)9/h4,6H,1,5H2,2-3H3 |
Clave InChI |
JAOKEDBTEFILQU-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C)C(=O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{3,4-Bis[(2-methoxyethoxy)methoxy]phenyl}methanol](/img/structure/B14303057.png)
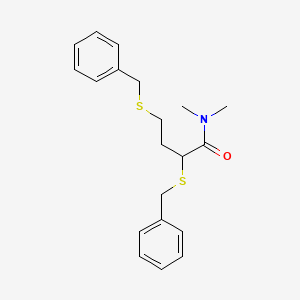
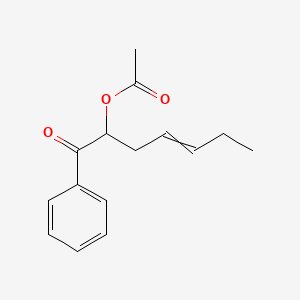
![2-[1-(Methylsulfanyl)ethylidene]cyclopentan-1-one](/img/structure/B14303068.png)
![(2-Nitro[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B14303069.png)
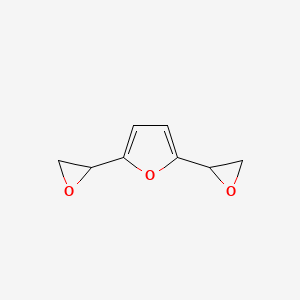
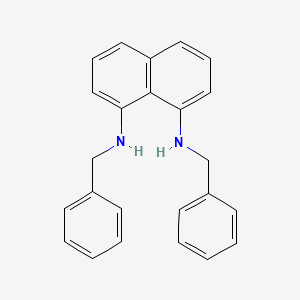
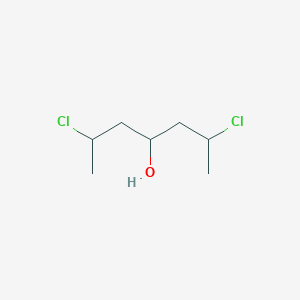
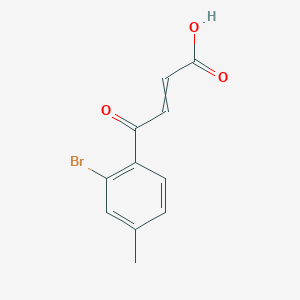
![3,4-Dihydrobenzo[g]isoquinoline](/img/structure/B14303113.png)
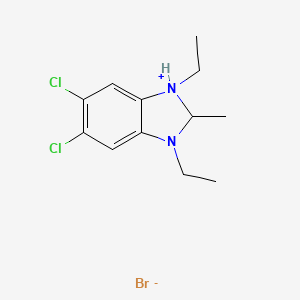

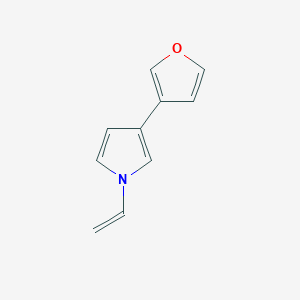
![Trimethyl-[4-(4-trimethylsilylsulfanylphenyl)phenyl]sulfanylsilane](/img/structure/B14303127.png)
